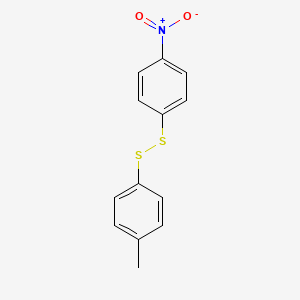
D-Valyl-L-valine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Valyl-L-valine hydrochloride: is a dipeptide compound composed of two valine amino acids, one in the D-configuration and the other in the L-configuration, with a hydrochloride group attached. Its chemical formula is C10H21ClN2O3 and it has a molecular weight of 252.743 g/mol
准备方法
Synthetic Routes and Reaction Conditions:
Microbial Preparation: One of the most promising methods for preparing D-valine, a component of D-Valyl-L-valine hydrochloride, is through microbial processes.
Chemical Synthesis: The chemical synthesis of this compound can involve the coupling of D-valine and L-valine using peptide bond formation techniques, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production methods for D-valine, and by extension this compound, often leverage microbial processes due to their high stereo selectivity, mild reaction conditions, and environmentally friendly nature .
化学反应分析
Types of Reactions:
Oxidation and Reduction:
Substitution Reactions: The compound can participate in substitution reactions, particularly involving the amino and carboxyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution Reagents: Reagents like acyl chlorides or anhydrides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo compounds, while substitution reactions may produce various derivatives depending on the substituents introduced.
科学研究应用
Chemistry:
Peptide Synthesis: D-Valyl-L-valine hydrochloride is used in the synthesis of peptides and proteins, serving as a building block for more complex molecules.
Biology:
Enzyme Studies: The compound is used in studies involving enzyme specificity and activity, particularly in the context of peptide bond formation and hydrolysis.
Medicine:
Drug Development: this compound is explored for its potential in developing new pharmaceuticals, especially those targeting specific peptide receptors or enzymes.
Industry:
Biotechnology: The compound finds applications in biotechnology, including the development of novel biomaterials and biocatalysts.
作用机制
The mechanism by which D-Valyl-L-valine hydrochloride exerts its effects is primarily through its interaction with enzymes and receptors involved in peptide synthesis and hydrolysis. The compound can act as a substrate or inhibitor, influencing the activity of these biological molecules. The specific molecular targets and pathways involved depend on the context of its application, such as enzyme studies or drug development.
相似化合物的比较
L-Valyl-L-valine: A dipeptide composed of two L-valine molecules.
D-Valyl-D-valine: A dipeptide composed of two D-valine molecules.
L-Valyl-L-leucine: A dipeptide composed of L-valine and L-leucine.
L-Valyl-L-tyrosine: A dipeptide composed of L-valine and L-tyrosine.
Uniqueness: D-Valyl-L-valine hydrochloride is unique due to its combination of D- and L-valine, which imparts distinct stereochemical properties. This dipeptide can exhibit different biological activities and interactions compared to its counterparts composed solely of D- or L-valine.
属性
CAS 编号 |
6306-55-4 |
|---|---|
分子式 |
C10H21ClN2O3 |
分子量 |
252.74 g/mol |
IUPAC 名称 |
2-[(2-amino-3-methylbutanoyl)amino]-3-methylbutanoic acid;hydrochloride |
InChI |
InChI=1S/C10H20N2O3.ClH/c1-5(2)7(11)9(13)12-8(6(3)4)10(14)15;/h5-8H,11H2,1-4H3,(H,12,13)(H,14,15);1H |
InChI 键 |
QLLCRPBEFWDGJY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



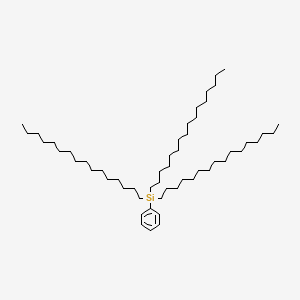
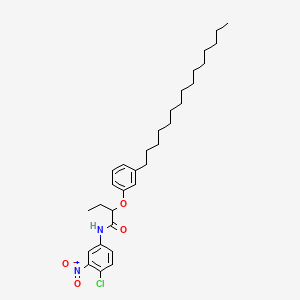
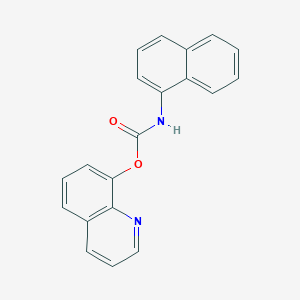

![N-{2,2,2-trichloro-1-[(2,5-dimethylphenyl)amino]ethyl}butanamide](/img/structure/B11947719.png)
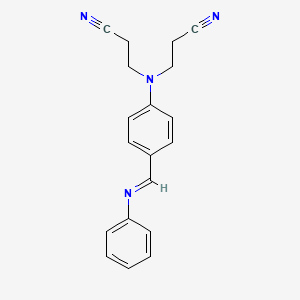
![2-methyl-N-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}ethyl)propanamide](/img/structure/B11947731.png)
![3-Nitroso-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B11947733.png)
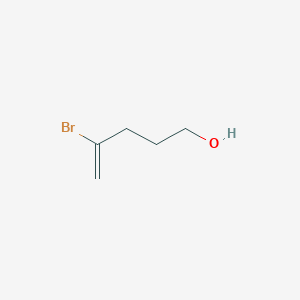

![[1,1'-Biphenyl]-4-yl 3-(furan-2-yl)acrylate](/img/structure/B11947748.png)
